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molecular formula C9H8ClNO2 B8796264 2-Chloro-1-ethoxy-4-isocyanatobenzene CAS No. 38241-51-9

2-Chloro-1-ethoxy-4-isocyanatobenzene

Cat. No. B8796264
M. Wt: 197.62 g/mol
InChI Key: ZLCLNXPSGUUSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236808B2

Procedure details

1-Ethoxy-2-chloro-4-isocyanato-benzene is prepared by addition of triethylamine to a solution of 4-ethoxy-3-chlorophenylamine in EtOAc at 0-5° C. Triphosgene is added and the reaction mixture is slowly heated to reflux over 2 h. The solvent is removed in vacuo and the crude product is filtered through silica to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([O:10][C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][C:12]=1[Cl:18])[CH3:9].Cl[C:20](Cl)([O:22]C(=O)OC(Cl)(Cl)Cl)Cl>CCOC(C)=O>[CH2:8]([O:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:20]=[O:22])=[CH:13][C:12]=1[Cl:18])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C=C(C=C1)N)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
FILTRATION
Type
FILTRATION
Details
the crude product is filtered through silica

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)N=C=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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